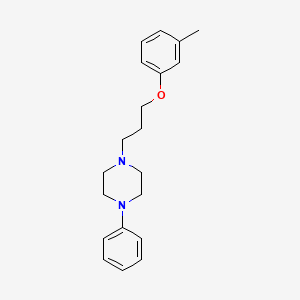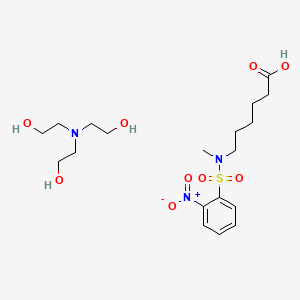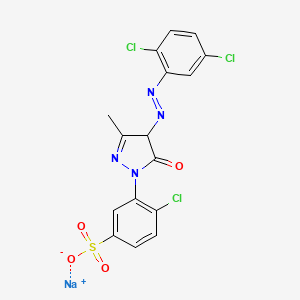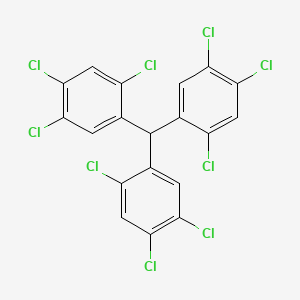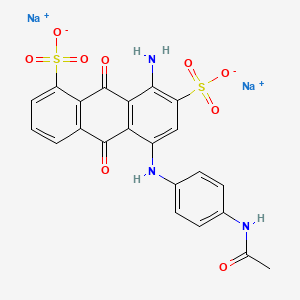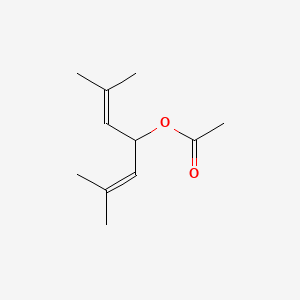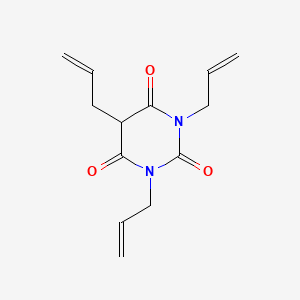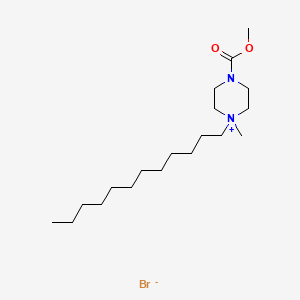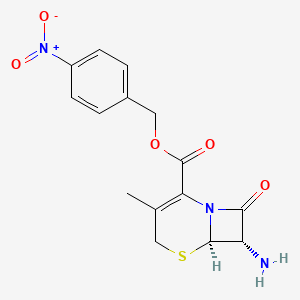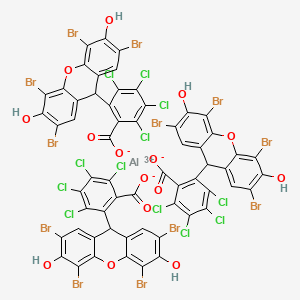
7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” is a complex organic compound that belongs to the class of purine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” typically involves multi-step organic reactions. The starting materials often include purine derivatives and various substituted phenyl compounds. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the chlorophenoxy and phenylethyl groups.
Amidation: reactions to form the propanamide linkage.
Cyclization: reactions to form the tetrahydro structure.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: to accelerate reaction rates.
Solvent selection: to ensure proper solubility and reaction efficiency.
Temperature and pressure control: to optimize reaction kinetics.
Analyse Des Réactions Chimiques
Types of Reactions
“7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, purine derivatives are often studied for their role in cellular processes. This compound may be investigated for its potential effects on enzyme activity or cellular signaling pathways.
Medicine
In medicine, purine derivatives are known for their potential therapeutic applications. This compound may be explored for its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: The compound may bind to cellular receptors, modulating signaling pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other purine derivatives such as:
Adenine: A fundamental component of DNA and RNA.
Guanine: Another essential component of nucleic acids.
Caffeine: A well-known stimulant with a purine structure.
Uniqueness
The uniqueness of “7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” lies in its specific substituents and structural features, which may confer unique biological activities or chemical reactivity.
Propriétés
Numéro CAS |
131927-02-1 |
|---|---|
Formule moléculaire |
C24H24ClN5O4 |
Poids moléculaire |
481.9 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenoxy)-1-phenylethyl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide |
InChI |
InChI=1S/C24H24ClN5O4/c1-28-22-21(23(32)29(2)24(28)33)30(15-26-22)13-12-20(31)27-19(16-6-4-3-5-7-16)14-34-18-10-8-17(25)9-11-18/h3-11,15,19H,12-14H2,1-2H3,(H,27,31) |
Clé InChI |
XQVKIXRMYUPOMM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC(COC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


